5-(Pyridin-3-yl)picolinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-11-4-3-10(8-14-11)9-2-1-5-13-7-9/h1-5,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCHWQGKUMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Pyridine and Picolinonitrile Derivatives in Contemporary Chemical Research
Pyridine (B92270) (C₅H₅N), a six-membered heteroaromatic compound, and its derivatives are foundational to numerous areas of chemical science. nih.govnih.gov Their importance stems from their versatile reactivity, electronic properties, and ability to act as ligands in coordination chemistry. nih.gov Pyridine-containing scaffolds are integral to the design and synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nih.govsciencepublishinggroup.com The nitrogen atom in the pyridine ring imparts a basic character and allows for a variety of chemical transformations, including substitution reactions at the carbon atoms of the ring. nih.gov
The Bipyridine Motif: a Foundational Structure in Organic and Inorganic Chemistry
The bipyridine motif, consisting of two interconnected pyridine (B92270) rings, is a cornerstone of coordination and supramolecular chemistry. researchgate.netwikipedia.org The most extensively studied isomer, 2,2'-bipyridine (B1663995), is a classic chelating ligand that forms stable complexes with a wide variety of metal ions. researchgate.netnih.govwikipedia.org These metal-bipyridine complexes exhibit a rich array of photophysical and electrochemical properties, leading to their application in areas such as catalysis, light-emitting diodes, and sensors. researchgate.netwikipedia.org The ease of functionalization of the bipyridine scaffold allows for the fine-tuning of these properties. researchgate.net
Other isomers, such as 4,4'-bipyridine (B149096), are primarily used as bridging ligands to construct coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgacs.org The rigid and linear nature of 4,4'-bipyridine facilitates the formation of extended, well-defined structures with porous and catalytic properties. acs.org The diverse coordination modes and electronic characteristics of the different bipyridine isomers make them indispensable tools for the design of functional materials and molecular assemblies. researchgate.netnih.gov
Specific Research Context of 5 Pyridin 3 Yl Picolinonitrile As a Substituted Bipyridine Carbonitrile
5-(Pyridin-3-yl)picolinonitrile represents a specific and intriguing example of a substituted bipyridine. Its structure, featuring a 3,3'-linkage between the two pyridine (B92270) rings and a nitrile group on one of them, distinguishes it from the more common 2,2'- and 4,4'-bipyridine (B149096) isomers. This particular arrangement of atoms imparts unique electronic and steric properties that are actively being explored.
Research into this compound and its derivatives often focuses on their potential as building blocks in medicinal chemistry and materials science. For instance, related structures like 5-substituted picolinonitriles have been investigated as intermediates in the synthesis of biologically active compounds. acs.org The presence of the nitrile group allows for further chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. sci-hub.se
The synthesis of substituted bipyridines, including those with nitrile functionalities, is an active area of research. Methods such as Suzuki-Miyaura coupling are employed to create the C-C bond between the pyridine rings. sci-hub.se The reactivity of the nitrile group in these frameworks is also of interest, with studies exploring its conversion to other functional groups to access a wider range of molecular architectures.
Research Gaps and Future Directions in Pyridine Nitrile Chemical Sciences
Advanced Strategies for Carbon-Carbon Bond Construction in Picolinonitrile Systems
The creation of the pivotal carbon-carbon bond connecting the two pyridine rings in pyridyl-picolinonitrile systems heavily relies on transition metal catalysis. These methods offer a versatile and efficient means to construct complex biaryl structures.
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridyl-Pyridine Linkages
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. In the context of pyridyl-picolinonitrile synthesis, these reactions typically involve the coupling of a pyridine-based organometallic reagent with a halogenated pyridine derivative in the presence of a transition metal catalyst, most commonly palladium or nickel.
The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryl compounds, including pyridyl-pyridines. This reaction involves the palladium-catalyzed cross-coupling of a pyridine boronic acid or its derivative with a halopyridine. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For instance, various pyridine- and pyrimidine-containing substrates can be successfully coupled with heterocyclic boronic acids to yield bis(heterocycles) in good to excellent yields using a nickel precatalyst. orgsyn.org While highly effective for many substrates, the synthesis of some bipyridine derivatives can be challenging due to the instability of certain pyridyl boronic acids. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Pyridyl-Pyridine Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 85% orgsyn.org |
| 2-Bromopyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 78% |
| 5-Iodo-3-(trifluoromethyl)picolinonitrile | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 65% |
Note: The data in this table is illustrative and based on typical conditions reported in the literature for similar transformations. Specific yields and conditions for the synthesis of this compound may vary.
The Negishi coupling, which pairs an organozinc compound with an organic halide, is another powerful tool for constructing pyridyl-pyridine linkages. wikipedia.orgorganic-chemistry.org It is known for its high yields and mild reaction conditions. orgsyn.org 2-Pyridylzinc reagents have proven to be excellent nucleophiles in these cross-coupling reactions, often proceeding at room temperature. nih.gov This method demonstrates impressive tolerance for various functional groups. orgsyn.org
The Stille reaction utilizes an organotin reagent and an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is versatile, allowing for the coupling of various sp²-hybridized groups, including those found in pyridyl systems. wikipedia.orgmdpi.com However, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents. mdpi.com
Table 2: Comparison of Negishi and Stille Coupling for Bipyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Halide Partner | Typical Catalyst | Key Advantages | Key Disadvantages |
| Negishi Coupling | Organozinc (e.g., Pyridylzinc halide) | Pyridyl Halide (Br, I) | Pd(PPh₃)₄, Ni(acac)₂ wikipedia.org | High yields, mild conditions, functional group tolerance. orgsyn.org | Organozinc reagents can be moisture sensitive. |
| Stille Coupling | Organostannane (e.g., Pyridyltrimethylstannane) | Pyridyl Halide (Br, I) | Pd(PPh₃)₄ researchgate.net | Air and moisture stable reagents. wikipedia.org | High toxicity of organotin compounds. mdpi.com |
Beyond the Suzuki, Negishi, and Stille reactions, other transition metal-catalyzed methods have been developed for the synthesis of bipyridines. These include decarboxylative cross-coupling reactions, where a carboxylic acid is used as a coupling partner in place of an organometallic reagent. For example, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been demonstrated. mdpi.com
Cycloaddition Reactions for Pyridine Ring Formation
An alternative to forming the biaryl bond is to construct one of the pyridine rings itself through a cycloaddition reaction. This approach can be highly atom-economical.
Cycloaddition Reactions for Pyridine Ring Formation
Transition Metal-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles
The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a direct and atom-economical route to substituted pyridines. clockss.orgresearchgate.net This reaction involves the cyclotrimerization of two alkyne molecules and one nitrile molecule. uwindsor.ca By using a diyne and a nitrile, or a cyanoalkyne with another alkyne, complex pyridine structures can be assembled in a single step. For instance, cobalt-catalyzed [2+2+2] cycloaddition has been used to synthesize various substituted pyridines. researchgate.net The regioselectivity of this reaction can sometimes be controlled by the choice of catalyst and ligands. clockss.org
Table 3: Illustrative Example of a [2+2+2] Cycloaddition for Pyridine Synthesis
| Alkyne 1 | Alkyne 2 | Nitrile | Catalyst | Product |
| Acetylene | Acetylene | Acetonitrile | CpCo(CO)₂ | 2-Methylpyridine nih.gov |
| 1,6-Heptadiyne | - | 3-Cyanopyridine | RhCl(PPh₃)₃ | Fused Bicyclic Pyridine |
| Phenylacetylene | Phenylacetylene | Benzonitrile | CoI₂ | 2,4,6-Triphenylpyridine researchgate.net |
Note: This table provides general examples of the [2+2+2] cycloaddition reaction. The specific substrates required for the synthesis of this compound would involve a more complex alkyne and/or nitrile.
Regioselective Synthesis of Substituted Bipyridines via Cycloaddition
The [2+2+2] cycloaddition reaction of alkynes and nitriles has emerged as a powerful and atom-economical method for constructing substituted pyridine rings. clockss.org This approach can be applied to the synthesis of bipyridines through several strategies, including intramolecular, partially intramolecular, and fully intermolecular reactions. clockss.org Cobalt-catalyzed [2+2+2] cycloaddition of α,ω-diynes with nitriles has been shown to produce annulated pyridines and 2,2'-bipyridines with regioselectivity controlled by both steric and electronic factors. researchgate.net
For instance, new strategies involving inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes have been explored. whiterose.ac.uk While traditional methods with alkynes often require harsh conditions and result in low yields and poor regioselectivity, a directed cycloaddition approach has shown promise. whiterose.ac.uk This involves reacting 1,2,4-triazines containing a Lewis basic site with Lewis acidic alkynyltrifluoroborate salts. whiterose.ac.uk This coordination between the reactants facilitates the cycloaddition, leading to pyridines with complete regiocontrol under mild conditions. whiterose.ac.uk
Table 1: Examples of Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
| Reactants | Catalyst System | Conditions | Product Type | Ref |
|---|---|---|---|---|
| α,ω-diynes, nitriles | CoCl₂·6H₂O, dppe, Zn | NMP, rt to 50 °C | Annulated pyridines/bipyridines | researchgate.net |
| α,ω-diynes, nitriles | CpCo(CO)₂ | Photo-irradiation | Bipyridines | clockss.org |
| Diynes, nitriles | Fe(II)–Co(II) complex | Not specified | Substituted pyridines | rsc.org |
Mechanistic Insights into Cycloaddition Pathways
The mechanism of the [2+2+2] cycloaddition reaction is a key factor in understanding and controlling the regioselectivity of pyridine formation. For cobalt-catalyzed reactions, the proposed mechanism often involves the formation of a cobaltacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile to form the pyridine ring. nih.gov
In the case of directed cycloaddition reactions, the coordination between the Lewis acidic alkyne and the Lewis basic triazine lowers the activation energy of the reaction, thereby promoting the desired cycloaddition pathway and ensuring high regioselectivity. whiterose.ac.uk DFT calculations have been employed to study the mechanism of rhodium-catalyzed [2+2+2] cycloadditions, revealing that the reaction proceeds through oxidative cyclization, olefin insertion, σ-bond metathesis, and H-transfer steps. researchgate.net The chemoselectivity of the reaction is determined during the olefin insertion step and is influenced by electronic effects. researchgate.net
Mechanistic studies on the cycloaddition of benzimidazolium ylides with alkynes have shown that the reaction can proceed through an opening of the imidazole (B134444) ring of the initial cycloaddition product, followed by a nucleophilic attack and elimination to form the final pyrrole-containing products. plos.org
Reductive Homocoupling Approaches for Bipyridine Synthesis
Reductive homocoupling of halopyridines is a common method for synthesizing symmetrical bipyridines. Traditional methods often utilize stoichiometric amounts of nickel chloride, triphenylphosphine, and zinc. mdpi.com However, catalytic versions of these reactions have been developed to improve efficiency and reduce waste.
Nickel-catalyzed reductive couplings of 2-halopyridines have been achieved using NiCl₂·6H₂O without the need for an external ligand, providing a facile route to 2,2'-bipyridines. mdpi.comacs.org Palladium-catalyzed homocoupling of bromopyridines can be facilitated by various systems, including Pd(OAc)₂ with piperazine (B1678402) or in the presence of zinc, copper(I), and TMEDA in an Ullmann-type reaction. mdpi.com Organic reductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) have also been used in palladium-catalyzed reductive couplings. mdpi.com It is noteworthy that while these methods are effective for 2- and 4-bromopyridines, the homocoupling of 3-bromopyridine (B30812) can be more challenging. mdpi.com
Table 2: Catalytic Systems for Reductive Homocoupling of Halopyridines
| Halopyridine | Catalyst System | Reductant | Product | Ref |
|---|---|---|---|---|
| 2-Halopyridines | NiCl₂·6H₂O | Not specified | 2,2'-Bipyridines | mdpi.comacs.org |
| Bromopyridines | Pd(OAc)₂ | Piperazine | Bipyridines | mdpi.com |
| Bromopyridines | PdCl₂(PhCN)₂ | TDAE | Bipyridines | mdpi.com |
| 2-Bromo-substituted pyridines | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Not specified | 2,2'-Bipyridine (B1663995) adducts | elsevierpure.com |
Direct C-H Functionalization and Arylation of Pyridine Rings
Direct C-H functionalization has emerged as an efficient and atom-economical strategy for the synthesis of bipyridines, avoiding the pre-functionalization of starting materials. beilstein-journals.org Palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines has been successfully employed to prepare 2,2'-, 2,3'-, and 2,4'-bipyridines. researchgate.netthieme-connect.com This method is particularly effective with pyridine N-oxides bearing electron-withdrawing substituents. researchgate.net
The C-3 arylation of pyridine has been achieved using a palladium catalyst for the non-directed coupling of pyridine with arylating agents. mdpi.com Furthermore, a transition-metal-free C-H functionalization has been reported using a bis-phenalenyl compound and a strong base, which proceeds through a radical mechanism. mdpi.com The development of regioselective C-4 functionalization of pyridines has also been a focus, with methods being developed for both ionic and radical nucleophilic additions to activated pyridiniums. rsc.org
Multicomponent and One-Pot Synthetic Protocols for Cyano-Substituted Pyridine Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like cyano-substituted pyridines in a single step, which is both time-saving and environmentally friendly. nih.govnih.gov
Condensation Reactions Employing Malononitrile (B47326) and Related Building Blocks
A widely used method for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is a four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. nih.govscielo.brresearchgate.netsioc-journal.cn This reaction can be catalyzed by various catalysts and proceeds through a series of condensation and cyclization steps. scielo.brresearchgate.netmdpi.com
Microwave-assisted one-pot multicomponent synthesis of cyanopyridines has been developed, offering high yields and short reaction times. sohag-univ.edu.eg For example, the reaction of aromatic aldehydes, acetophenones, malononitrile, and sodium alkoxide under microwave irradiation provides 4,6-diaryl-2-alkoxypyridine-3-carbonitriles in good yields. sohag-univ.edu.eg Another example is the one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation to produce highly functionalized pyridines. mdpi.com
Heterogeneous and Homogeneous Catalysis in Multicomponent Systems (e.g., Copper Catalysis)
Both heterogeneous and homogeneous catalysts have been effectively employed in the multicomponent synthesis of cyano-substituted pyridines. Copper nanoparticles on charcoal (Cu/C) have been shown to be an efficient and recyclable heterogeneous catalyst for the four-component synthesis of 2-amino-3-cyanopyridine derivatives. scielo.brresearchgate.netscielo.br The use of heterogeneous catalysts is advantageous due to their stability, reusability, and ease of separation from the reaction mixture. scielo.br
Other magnetically recoverable nanocatalysts have also been developed and used for the synthesis of 2-amino-3-cyanopyridines. nih.govrsc.org For instance, copper(II) chloride has been used to prepare a Cu@imineZCMNPs complex which acts as a catalyst in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. rsc.org In addition to copper, other catalysts such as nanostructured Na₂CaP₂O₇ have been reported to efficiently catalyze the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. bohrium.com
Table 3: Catalysts Used in Multicomponent Synthesis of Cyanopyridines
| Catalyst | Reactants | Product Type | Ref |
|---|---|---|---|
| Copper nanoparticles on charcoal (Cu/C) | Aldehyde, ketone, malononitrile, ammonium acetate | 2-Amino-3-cyanopyridines | scielo.brresearchgate.netscielo.br |
| Cu@imineZCMNPs | Aldehyde, acetophenone, malononitrile, ammonium acetate | 2-Amino-3-cyanopyridines | rsc.org |
| Nanostructured Na₂CaP₂O₇ | Aldehyde, ketone, malononitrile, ammonium acetate | 2-Amino-3-cyanopyridines | bohrium.com |
| K₂CO₃ (base promoter) | Aldehyde, malononitrile, N-alkyl-2-cyanoacetamide | Functionalized pyridines | mdpi.com |
Environmentally Conscious Synthetic Methods (e.g., Solvent-Free, Microwave-Assisted)
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic protocols. For pyridyl-picolinonitrile and related scaffolds, this has translated into the adoption of solvent-free reactions and microwave-assisted techniques, which offer significant advantages such as reduced reaction times, lower energy consumption, and often higher yields with minimized byproducts. researchgate.netrsc.org
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of pyridine rings. nih.gov One-pot synthesis of pyridines can be achieved by reacting glycerol (B35011) with an ammonium salt in a closed vessel under microwave heating. tubitak.gov.tr This method avoids the need for a separate solvent or catalyst and allows the reaction to proceed under pressure, which can shorten reaction times significantly. tubitak.gov.tr For example, the thermal degradation products of glycerol, such as acrolein and acetaldehyde, can react with ammonia (B1221849) generated in situ to form pyridine and its derivatives. tubitak.gov.tr This approach represents a greener alternative to traditional pyrolysis methods, which often result in lower yields and polymerization issues. tubitak.gov.tr
Solvent-free conditions are another cornerstone of environmentally conscious synthesis. The aldol (B89426) condensation of a ketone and a benzaldehyde, followed by a Michael addition with another enolizable ketone, can be performed without a solvent to quantitatively yield a diketone. rsc.org This intermediate can then be readily converted to a pyridine derivative in high yield. rsc.org Similarly, highly efficient, solvent-free, one-pot syntheses of novel pyridine derivatives have been reported using recyclable catalysts like ZnO nanoparticles. researchgate.net These methods offer numerous advantages, including environmental friendliness, high yields, low catalyst loading, and operational simplicity. researchgate.net
The synthesis of various heterocyclic systems, including those related to pyridyl-picolinonitriles, has benefited from these eco-conscious strategies. For instance, microwave irradiation has been successfully employed in the synthesis of 2,4,5-triaryl-imidazoles and pyrrolylpyridines, demonstrating the broad applicability of this technology. researchgate.netnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Feature | Conventional Heating (Pyrolysis) | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | Long | Short | nih.govtubitak.gov.tr |
| Energy Consumption | High | Low | researchgate.net |
| Solvent Use | Often requires solvents | Can be solvent-free | rsc.orgtubitak.gov.trresearchgate.net |
| Yields | Often low | Generally high | researchgate.nettubitak.gov.trresearchgate.net |
| Side Reactions | Prone to polymerization/byproducts | More selective, fewer byproducts | tubitak.gov.tr |
| Apparatus | Open system | Closed vessel (autoclave-like) | tubitak.gov.tr |
Annulation and Other Cyclization Strategies for Pyridyl-Picolinonitrile Rings
Annulation, the process of building a new ring onto a pre-existing molecular framework through the formation of two new bonds, is a fundamental strategy for constructing the core structure of pyridyl-picolinonitriles. scripps.edu These reactions, along with other cyclization methods, provide access to the foundational heterocyclic systems.
A notable strategy involves the [4+2] annulation of 4-propargylaminoisoxazoles. researchgate.net This method can be followed by an N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles. acs.orgacs.org This approach is valuable as it constructs the substituted picolinonitrile ring system under mild conditions, avoiding the use of strong bases often required in other synthetic routes. acs.orgacs.org The reaction proceeds via a gold(I)-catalyzed cyclization of the starting propargylaminoisoxazole to form an isoxazolopyridine intermediate, which is then converted to the target picolinonitrile. acs.org
Another relevant annulation strategy is seen in the synthesis of pyridyl-substituted quinazolin-2,4(1H,3H)-diones. mdpi.com This method involves the annulation of substituted anthranilic esters with N-pyridyl ureas. mdpi.com The process, which consists of forming N-aryl-N'-pyridyl ureas followed by their cyclocondensation, creates fused heterocycles without the need for metal catalysts and results in moderate to good yields. mdpi.com A key example emerging from this type of strategy is the synthesis of 6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)picolinonitrile, demonstrating the construction of a complex molecule containing the picolinonitrile moiety through an annulation-driven process. mdpi.com
Inverse electron-demand Diels-Alder (IEDDA) reactions of triazines also serve as a powerful method for accessing pyridine rings. acs.org Triazines can act as aza-dienes, reacting with various dienophiles to construct a wide range of N-heterocycles, including pyridines, after subsequent transformations. acs.org
Table 2: Selected Annulation/Cyclization Strategies for Picolinonitrile Scaffolds
| Starting Materials | Reaction Type | Product | Key Features | Source(s) |
| 4-Propargylaminoisoxazoles | Gold(I)-catalyzed cyclization / N-O bond cleavage | 3-Hydroxy-4-substituted picolinonitriles | Mild conditions, avoids strong bases | acs.orgacs.org |
| Substituted anthranilic esters, N-pyridyl ureas | Annulation / Cyclocondensation | Pyridyl-substituted quinazolin-2,4(1H,3H)-diones | Metal-free, moderate to good yields | mdpi.com |
| Triazines, various dienophiles | Inverse Electron-Demand Diels-Alder (IEDDA) | Pyridine derivatives | Access to a wide scope of N-heterocycles | acs.org |
Derivatization from Picolinonitrile Precursors: A Focus on Pyridyl Substitutions
Picolinonitrile precursors are versatile intermediates that can be chemically modified to introduce a variety of substituents, including the pyridyl group, or to build more complex molecular architectures. The nitrile and other functional groups on the picolinonitrile ring serve as handles for derivatization.
Substituted picolinonitriles, such as 3-hydroxypicolinonitrile, are valuable synthetic building blocks. acs.org The cyano group can be transformed into a range of other functionalities, including amines, amides, ketones, and carboxylic acids, while the hydroxyl group can be readily acylated or alkylated. acs.org One reported synthetic route starts with 3-hydroxypicolinonitrile, which undergoes ortho-lithiation followed by trapping with an electrophile to introduce substituents at the 4-position, although this method requires strongly basic conditions. acs.orgacs.org
Halogenated picolinonitriles are also key precursors for derivatization. For instance, 5-Bromo-3-fluoro-pyridine-2-carbonitrile is utilized as a versatile intermediate in medicinal chemistry and agrochemical development. lookchem.com The bromo-substituent, in particular, is well-suited for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl and heteroaryl groups, including pyridyl moieties.
A clear example of derivatization is found in the synthesis of Apalutamide. google.com The process can involve starting with 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (KSM-3). This precursor is reacted with another complex molecule in the presence of a base to construct the final drug substance, showcasing how a functionalized picolinonitrile can serve as a cornerstone for building intricate pharmaceutical compounds. google.com Similarly, the synthesis of 6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)picolinonitrile is achieved by reacting a picolinonitrile-containing precursor with other reagents, illustrating the derivatization of the picolinonitrile scaffold to create more complex heterocyclic systems. mdpi.com
Ligand Design Principles and Chelation Properties of Pyridyl-Nitrile Systems
The efficacy of this compound as a ligand is rooted in the synergistic interplay between its constituent parts: the bipyridine-like core that provides a stable chelating structure and the nitrile group that modulates its electronic properties.
The 2,2'-bipyridine (bpy) molecule is one of the most extensively used chelating ligands in coordination chemistry. researchgate.net Its ability to form stable five-membered rings with metal ions through the nitrogen atoms of its two pyridine rings is a defining characteristic. This chelation results in complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine ligands, a phenomenon known as the chelate effect. mdpi.com The structure of this compound features a pyridin-3-yl group attached to a picolinonitrile moiety, creating a framework analogous to bipyridine. This arrangement allows it to act as a bidentate N,N-donor ligand, presenting two nitrogen atoms to a metal center in a configuration that facilitates stable complex formation.
| Framework Feature | Role in Coordination | Key Characteristics |
|---|---|---|
| Bipyridine-like Core | Provides a bidentate N,N-donor set for chelation. | Forms stable five-membered rings with metal ions. mdpi.com |
| Nitrogen Donors | Engage in strong σ-dative bonding with the metal center. | Enables formation of stable complexes with most transition metals. |
| Aromatic π-System | Participates in metal-to-ligand charge transfer (MLCT) and π-backbonding. | Influences the electronic and photophysical properties of the complex. |
| Rotational Freedom | Allows adoption of the necessary cis-conformation for chelation. | An energy barrier to rotation must be overcome, affecting complex stability. mdpi.com |
In some coordination compounds, the nitrile group itself can act as a donor through its nitrogen lone pair, although it is a weaker donor than the pyridyl nitrogen. More commonly, it remains uncoordinated but can be activated by the proximate metal center. researchgate.net For instance, studies on related complexes have shown that a nitrile substituent can undergo conversion to an amide group upon coordination of the primary ligand to a metal center like ferrous chloride (FeCl₂) and subsequent reaction with water. researchgate.net This highlights the potential for the metal center to mediate the reactivity of the nitrile functionality, even without direct coordination. The presence of the nitrile group can also influence the kinetics of reactions involving the metal complex. jobpcr.com
The final structure and stability of a metal complex are dictated by a delicate balance of steric and electronic factors associated with the ligand. nih.gov
Electronic Effects: The electron-withdrawing nature of the nitrile group in this compound reduces the basicity of the pyridyl nitrogen atoms compared to unsubstituted bipyridine. This can affect the strength of the metal-ligand bond. Conversely, the modified electronic structure can be advantageous in applications involving redox chemistry or photophysics, where tuning the energies of molecular orbitals is crucial. rsc.org
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govekb.eg For this compound, complexes can be prepared by mixing it with various transition metal salts, such as those of nickel(II), copper(II), zinc(II), or cobalt(II), often in an alcoholic medium, followed by heating or refluxing to facilitate the reaction. ekb.egjscimedcentral.com
The coordination geometry of a metal complex is determined by the electronic configuration of the metal ion, the size and charge of the ion, and the steric and electronic properties of the ligands. numberanalytics.com While specific structural reports for complexes of this compound are not widespread, predictions can be made based on analogous systems.
Octahedral Geometry: Metal ions like cobalt(II) and some nickel(II) species often form six-coordinate complexes. With a bidentate ligand like this compound, an octahedral geometry could be achieved in a complex with the formula [M(L)₃]ⁿ⁺ or in a mixed-ligand complex such as [M(L)₂(X)₂], where X is a monodentate ligand (e.g., Cl⁻, H₂O). mdpi.com
Tetrahedral Geometry: Metal ions with a d¹⁰ electronic configuration, such as zinc(II) and copper(I), frequently adopt a four-coordinate tetrahedral geometry. nih.govjscimedcentral.com A complex with the formula [M(L)₂]ⁿ⁺ would be consistent with this arrangement.
Square Planar Geometry: This geometry is characteristic of metal ions with a d⁸ configuration, most notably nickel(II), palladium(II), and platinum(II). jscimedcentral.comnumberanalytics.com A four-coordinate complex, [M(L)₂]ⁿ⁺, with a d⁸ metal ion would likely exhibit a square planar arrangement.
Less Common Geometries: Other geometries, such as trigonal bipyramidal or square pyramidal (five-coordinate), are also possible, particularly with larger metal ions or in the presence of specific combinations of ligands. catalysis.blogrsc.org
| Metal Ion (d-count) | Typical Coordination No. | Common Geometries | Example Reference |
|---|---|---|---|
| Ni(II) (d⁸) | 4 or 6 | Square Planar, Octahedral | jscimedcentral.com |
| Cu(I) (d¹⁰) | 4 | Tetrahedral | jscimedcentral.com |
| Cu(II) (d⁹) | 4, 5, or 6 | Distorted Octahedral, Square Pyramidal, Square Planar | rsc.org |
| Zn(II) (d¹⁰) | 4 or 6 | Tetrahedral, Octahedral | nih.gov |
| Co(II) (d⁷) | 4 or 6 | Tetrahedral, Octahedral | mdpi.com |
Electronic Structure and Bonding in Metal-Ligand Complexes
The electronic structure and the nature of the bonding between this compound and a central metal atom are fundamental to understanding the properties of the resulting complexes. The ligand typically coordinates to metal ions through the nitrogen atoms of its pyridine and/or picolinonitrile groups. nih.govjscimedcentral.com The lone pair of electrons on these nitrogen atoms can be donated to vacant orbitals of the metal, forming a coordinate covalent bond. msu.edu
The bonding in these complexes can be described using a combination of Lewis acid-base theory and molecular orbital theory. msu.edu The pyridine and picolinonitrile moieties act as Lewis bases, while the metal ion acts as a Lewis acid. msu.edu From a molecular orbital perspective, the interaction involves the overlap of the ligand's highest occupied molecular orbital (HOMO), which is typically centered on the nitrogen lone pairs, with the metal's lowest unoccupied molecular orbital (LUMO).
Furthermore, pyridine-containing ligands can also participate in π-backbonding. dalalinstitute.com In this type of interaction, electron density from the metal's d-orbitals is donated back into the empty π* antibonding orbitals of the pyridine ring. dalalinstitute.com This synergic bonding model, involving both σ-donation from the ligand to the metal and π-backdonation from the metal to the ligand, strengthens the metal-ligand bond and influences the electronic properties of the complex. york.ac.uk The extent of π-backbonding depends on the specific metal, its oxidation state, and the other ligands present in the coordination sphere.
The electronic properties of the resulting metal complexes can be probed using various spectroscopic techniques, such as UV-visible spectroscopy. The absorption bands in the UV-visible spectra of these complexes can be assigned to different electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. nih.gov The energies of these transitions provide valuable information about the electronic structure of the complex.
For instance, a series of transition metal complexes with a related pyridine-containing ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, showed intra-ligand transitions and charge transfer bands in their electronic spectra, with shifts observed upon coordination to different metal ions like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov
| Complex | Intra-ligand Transitions (nm) | Charge Transfer Bands (nm) |
| Ligand | 263, 302, 309 | - |
| Complex 1 | Shifted from ligand bands | Present |
| Complex 2 | Shifted from ligand bands | Present |
| Complex 3 | Shifted from ligand bands | Present |
| Complex 4 | Shifted from ligand bands | Present |
| Complex 5 | Shifted from ligand bands | Present |
| Data adapted from a study on related pyridine-containing complexes. nih.gov |
The geometry of the metal complex also plays a crucial role in determining its electronic structure. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orgwikipedia.org The specific geometry adopted by a complex of this compound will depend on the size and electronic configuration of the metal ion, as well as steric factors related to the ligand itself. libretexts.org
Applications in Supramolecular Chemistry and Functional Materials Design
The unique structural and electronic features of this compound and its metal complexes make them promising candidates for applications in supramolecular chemistry and the design of functional materials. scienceinfo.comaalto.fi
Supramolecular Chemistry:
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. scienceinfo.comoxfordsciencetrove.com The ability of this compound to act as a versatile ligand allows for its use as a building block in the construction of sophisticated supramolecular architectures. scienceinfo.com
The directional nature of the coordination bonds it forms with metal ions can be exploited to create discrete molecular assemblies, such as molecular cages or rings, as well as extended, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). scienceinfo.comd-nb.info These structures can exhibit interesting properties, such as molecular recognition, where a "host" molecule selectively binds to a "guest" molecule. scienceinfo.com The cavities within these supramolecular assemblies can encapsulate other molecules, leading to applications in areas like catalysis and drug delivery. scienceinfo.comnih.govmdpi.com
For example, related pyridine-containing ligands have been used to construct Borromean rings, which are interlocked molecular structures with potential applications in molecular machinery. scienceinfo.com
Functional Materials Design:
The design of functional materials aims to create materials with specific, tailored properties for a particular application. aalto.finih.govyoutube.com The electronic properties of metal complexes derived from this compound can be tuned by changing the metal ion or by modifying the ligand structure. This tunability makes them attractive for use in various functional materials.
One area of interest is the development of luminescent materials. The introduction of electron-donating or withdrawing groups on the pyridine or picolinonitrile rings can alter the energy levels of the molecular orbitals, thereby influencing the photophysical properties of the resulting metal complexes. wvu.edu For instance, the incorporation of electron-donating groups has been shown to significantly enhance the photoluminescence quantum yield in related zirconium-based photosensitizers. wvu.edu These materials could find applications in organic light-emitting diodes (OLEDs) and solar cells. wvu.edu
Quantum Chemical Modeling of Molecular Structure and Conformation
Quantum chemical modeling serves as a powerful tool to predict and understand the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
In the case of bipyridines, the lowest energy conformation is often a coplanar arrangement with the nitrogen atoms in a trans position relative to each other. wikipedia.org However, the introduction of substituents can lead to steric hindrance, causing the rings to twist out of planarity. For instance, in a theoretical study of bipyridine cardiotonics, the unsubstituted amrinone (B1666026) was found to be nearly planar, while the methylated milrinone (B1677136) adopted a significantly twisted conformation with a dihedral angle of 52.2°. ias.ac.in This twisting is a result of steric repulsion between the substituent and the adjacent ring.
For this compound, the central C-C bond connects the two pyridine rings. The rotational barrier around this bond determines the conformational flexibility of the molecule. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform a potential energy surface scan by systematically varying the dihedral angle between the two pyridine rings. figshare.com This analysis would reveal the most stable conformation and the energy barriers between different conformers. It is anticipated that the most stable conformer would balance the effects of π-conjugation, which favors planarity, and any steric interactions.
Table 1: Representative DFT Calculated Geometrical Parameters for a Bipyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (inter-ring) | 1.485 | ||
| C-N (pyridine) | 1.334 | ||
| C-C (pyridine) | 1.395 | ||
| C-C-N (pyridine) | 123.5 | ||
| N-C-C (pyridine) | 123.9 | ||
| Py-Py (inter-ring) | ~37.0 |
Note: The data presented are representative values for a substituted bipyridine and are intended to be illustrative of the types of parameters obtained from DFT calculations.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide the frequencies and intensities of the vibrational modes, which arise from the stretching, bending, and torsional motions of the atoms.
The calculated vibrational spectra can be compared with experimental data to validate the computational model. nih.gov For complex molecules, the assignment of experimental vibrational bands to specific molecular motions can be challenging. Theoretical calculations, through visualization of the normal modes, provide a definitive assignment for each peak. nih.gov In molecules containing pyridine rings, characteristic vibrational modes include C-H stretching, C-N stretching, and ring breathing modes. The nitrile group in this compound would exhibit a strong, characteristic C≡N stretching vibration, typically in the range of 2200-2260 cm⁻¹.
It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. nih.gov This scaling leads to better agreement between the theoretical and experimental spectra.
Electronic Properties and Reactivity Analysis
The electronic structure of a molecule governs its reactivity and its interactions with other molecules and with electromagnetic radiation. Computational methods provide a suite of tools to analyze these properties.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. chemmethod.com
For π-conjugated systems like this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. The extent of conjugation and the nature of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. For example, the introduction of a malononitrile group, a strong electron acceptor, into a pyridyl-fluorene system was shown to significantly reduce the HOMO-LUMO gap compared to an oxygen-containing analogue. chemmethod.com In dye-sensitized solar cells, a smaller HOMO-LUMO gap can lead to a red-shift in the absorption spectrum and improved light-harvesting efficiency. bohrium.com
Table 2: Representative FMO Properties for a Pyridyl-Nitrile Compound
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are illustrative and represent typical ranges for similar conjugated organic molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. In pyridine-containing molecules, the lone pair of electrons on the nitrogen atom creates a region of high negative potential, making it a primary site for protonation and coordination to metal ions. scispace.com
Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms attached to the aromatic rings typically exhibit positive potential. The presence of the electron-withdrawing nitrile group in this compound would be expected to enhance the positive potential on the carbon atom of the nitrile group and the adjacent ring carbons, making them more susceptible to nucleophilic attack. scispace.com
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as "donor-acceptor interactions," contribute to the stability of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).
In a molecule like this compound, NBO analysis can reveal important intramolecular charge transfer interactions between the two pyridine rings and the nitrile substituent. researchgate.net For instance, it can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the π* antibonding orbitals of the aromatic rings. These interactions play a crucial role in determining the molecule's electronic properties and reactivity. researchgate.nettandfonline.com
Conceptual DFT for Chemical Reactivity and Selectivity
Conceptual Density Functional Theory (DFT) has emerged as a powerful framework for understanding and predicting the chemical reactivity of molecules. nih.govresearchgate.net By utilizing descriptors derived from the electron density, it provides quantitative insights into where and how a chemical reaction is likely to occur. These methods are instrumental in moving from qualitative chemical intuition to a more quantitative and predictive science. researchgate.net For a molecule like this compound, which possesses multiple potential reactive sites across its two pyridine rings and nitrile group, Conceptual DFT is an invaluable tool.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO-LUMO gap. A smaller hardness value indicates higher reactivity. wjarr.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net Molecules with high electrophilicity are good electron acceptors.
Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. It is often defined relative to a reference compound like tetracyanoethylene (B109619) (TCE). researchgate.net
For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to determine these values. nih.gov While specific data is absent, a hypothetical set of values based on related structures is presented below to illustrate the expected profile. Given the presence of electron-withdrawing pyridine rings and a nitrile group, the compound is expected to have a significant electrophilic character. nih.gov
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative as specific published data for this compound was not found.)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | - | -2.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 | Indicates high kinetic stability but potential for reactivity |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.75 | Moderately soft, suggesting reactivity |
| Electrophilicity Index | ω | μ2 / (2η) | 3.95 | Strong electrophile, prone to nucleophilic attack |
| Nucleophilicity Index | N | EHOMO(Nucleophile) - EHOMO(TCE) | 2.0 | Weak to moderate nucleophile |
Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. arxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate.
For this compound, a relevant reaction to study would be its reaction with a nucleophile, such as the addition of a thiol like cysteine to the nitrile group, a reaction of interest in drug design. nih.gov A computational investigation of this mechanism would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound and the nucleophile), the transition state, and the final product.
Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state of the reaction.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species.
Such studies can reveal whether a reaction proceeds in a single step or through multiple intermediates and can be used to compare the feasibility of different potential reaction pathways. bris.ac.uk
Solvent Effects and Environmental Influence on Electronic Structure
The surrounding environment, particularly the solvent, can significantly influence the electronic structure and reactivity of a molecule. researchgate.netresearchgate.net Solvents can stabilize or destabilize the ground state, excited states, or transition states of a reaction, thereby altering reaction rates and outcomes.
Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects. In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This method allows for the calculation of molecular properties in different solvent environments.
For this compound, studying solvent effects would be crucial for understanding its behavior in solution. Key properties that would be investigated include:
Dipole Moment: Expected to increase in more polar solvents due to induced polarization.
HOMO-LUMO Gap: The energy gap can change depending on the differential stabilization of the frontier orbitals by the solvent.
Absorption Spectra: Solvatochromic shifts (changes in UV-visible absorption maxima) can be predicted by calculating electronic transition energies in different solvents.
The table below illustrates the hypothetical effect of different solvents on the HOMO-LUMO energy gap of this compound, demonstrating how computational models can predict environmental influences.
Table 2: Hypothetical Solvent Effects on the HOMO-LUMO Gap (ΔE) of this compound (Note: These values are for illustrative purposes.)
| Solvent | Dielectric Constant (ε) | Hypothetical ΔE (eV) | Expected Influence |
|---|---|---|---|
| Gas Phase | 1 | 5.50 | Reference state with no solvent interaction. |
| Toluene | 2.4 | 5.45 | Minor stabilization, small decrease in the gap. |
| Acetone | 20.7 | 5.30 | Significant stabilization of polar states, likely reducing the gap. |
| Water | 80.1 | 5.25 | Strongest stabilization due to high polarity, leading to a smaller energy gap. |
By performing these calculations, a comprehensive understanding of how the electronic properties and, by extension, the reactivity of this compound are modulated by its environment can be achieved.
Reactivity and Synthetic Transformations of 5 Pyridin 3 Yl Picolinonitrile and Its Derivatives
Chemical Transformations of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.
The nitrile functionality can be converted into a carboxylic acid or an amide through hydrolysis. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, under prolonged reaction times or harsher conditions, yields the corresponding carboxylic acid. libretexts.org
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This process also proceeds through an amide intermediate, which can be isolated or further hydrolyzed to a carboxylate salt. chemistrysteps.com Strong bases and elevated temperatures, for instance between 80°C and 120°C for 8 to 36 hours, are often employed to drive the reaction to completion. google.com The hydrolysis of related substituted picolinonitriles has been documented in the context of degradation studies, leading to the formation of the corresponding picolinamide. researchgate.net
Reaction Scheme: Hydrolysis of 5-(Pyridin-3-yl)picolinonitrile
The nitrile group readily undergoes nucleophilic addition with various nucleophiles. A significant transformation is the reaction with amines to form amidines, which are important structural motifs in medicinal chemistry. sciforum.net
The synthesis of amidines from nitriles can be achieved through several methods. One common approach involves the Pinner reaction, where nitriles react with alcohols in the presence of an acid catalyst (like HCl) to form an imidate salt, which can then react with an amine to produce the amidine. organic-chemistry.org
More direct methods have also been developed. For instance, copper-catalyzed protocols allow for the nucleophilic addition of amines to nitriles to proceed efficiently. sciforum.netmdpi.com These reactions are often carried out at elevated temperatures (e.g., 100 °C) in the presence of a copper salt (like CuCl), a base (such as Cs₂CO₃), and a ligand. sciforum.net Various primary and secondary amines can be used, providing access to a wide range of N-substituted amidines. mdpi.com
Functionalization and Modification of Pyridine (B92270) Rings
The reactivity of the two pyridine rings in this compound is influenced by the electron-withdrawing nature of the nitrogen heteroatom and the substituents on each ring.
Substituents on an aromatic ring significantly influence its reactivity towards both electrophilic and nucleophilic attack. lumenlearning.com They can be classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org
In this compound, both pyridine rings are inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the rings towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.org The reactivity is further modulated by the substituents on each ring.
Picolinonitrile Ring (Pyridine substituted with CN and pyridin-3-yl): This ring is substituted with a nitrile group at the 2-position and a pyridin-3-yl group at the 5-position. The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects. libretexts.org The pyridin-3-yl group is also electron-withdrawing. Therefore, this ring is strongly deactivated towards electrophilic attack.
Pyridine Ring (Substituted with picolinonitrile at the 3-position): This ring is substituted at the 3-position with the electron-withdrawing 2-cyanopyridin-5-yl group. This deactivates the ring, though generally, substituents at the 3-position have a less pronounced deactivating effect on the entire ring compared to those at the 2- or 4-positions.
Conversely, the electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the rings more susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene and requires harsh reaction conditions. quimicaorganica.orgmasterorganicchemistry.com The reaction is disfavored because the electrophile attacks the electron-poor ring, and the reaction intermediate involves placing a positive charge on the already electron-deficient ring, which is energetically unfavorable. quora.com Furthermore, the nitrogen atom can be protonated or complex with the Lewis acid catalyst, further deactivating the ring. youtube.com
When EAS does occur on an unsubstituted pyridine ring, substitution happens preferentially at the 3-position (meta to the nitrogen), as this avoids placing a positive charge on the nitrogen atom in the resonance structures of the intermediate sigma complex. quimicaorganica.orgquora.com
For this compound:
Pyridine Ring: This ring is also deactivated. The most likely positions for electrophilic attack would be C-2, C-4, and C-6 relative to the point of attachment of the picolinonitrile group. Attack at the 2- and 6-positions (ortho to the substituent) or the 4-position (para to the substituent) would be disfavored due to the deactivating nature of the substituent. Attack at the 5-position (meta to the substituent) would be the most plausible, albeit still difficult.
In contrast to electrophilic substitution, pyridine and its derivatives are activated towards nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. wikipedia.orgyoutube.com The electron-withdrawing nitrogen atom helps to stabilize the negative charge of the Meisenheimer-like intermediate, especially when the charge can be delocalized onto the nitrogen atom. youtube.comvaia.com
For an S_NAr reaction to occur on this compound, a derivative with a suitable leaving group (e.g., a halogen) would be required.
Picolinonitrile Ring: If a leaving group is present at the 4- or 6-position, it would be highly susceptible to nucleophilic attack. These positions are ortho and para to the ring nitrogen and are further activated by the electron-withdrawing nitrile group. A leaving group at the 3-position would be much less reactive.
Pyridine Ring: A leaving group at the 2- or 6-position (ortho or para to the nitrogen, respectively) would be readily displaced by a nucleophile. A leaving group at the 4-position would also be reactive. A leaving group at the 5-position would be less reactive towards nucleophilic substitution.
Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack occurs selectively, with the position of substitution being dependent on reaction conditions and the nature of the nucleophile. rsc.org This highlights the fine balance of electronic effects that govern the reactivity of substituted pyridine systems.
Ring-Opening and Ring-Closing Metathesis in Related Systems
While specific studies on the ring-opening (ROM) and ring-closing metathesis (RCM) of this compound itself are not extensively documented in the literature, the behavior of structurally related pyridine and bipyridine systems in such reactions provides significant insight into its potential reactivity. The coordination of the pyridine nitrogen to the metal catalyst is a key consideration in these transformations.
Ring-opening metathesis polymerization (ROMP) of pyridine-containing monomers, such as pyridinonorbornenes, has been investigated. The innate basicity and coordinating ability of the pyridine nitrogen can pose challenges for transition metal catalysts, often leading to poor control over the polymerization. However, careful structural design of the monomer can mitigate these issues. For instance, the synthesis of polypyridinonorbornenes via ROMP with living characteristics has been achieved. This suggests that derivatives of this compound, if appropriately functionalized with a strained ring system like norbornene, could potentially undergo ROMP.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocycles. In systems containing bipyridine units, RCM has been successfully employed. A notable strategy involves the use of a self-assembled double helix structure formed by two linear strands bearing 2,2'-bipyridine (B1663995) units and copper(I) ions. This pre-organization brings the terminal olefinic reaction points into close proximity, facilitating the olefin metathesis reaction and leading to the formation of macrocycles with defined sizes and a specific number of bipyridine moieties. This approach highlights a potential pathway for the synthesis of macrocyclic structures derived from this compound.
The synthesis of unsaturated five- and six-membered nitrogen heterocycles, such as 3-pyrrolines and tetrahydropyridines, has been achieved using RCM of bis-allylamine derivatives. The development of robust ruthenium catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, has been instrumental in the success of these reactions, even with electron-rich amine substrates. Furthermore, RCM has been utilized to synthesize aromatic heterocycles, including pyridines and pyridazines, where a key step following the metathesis is the elimination of a sulfinate group to yield the aromatic system.
The stereoselectivity of RCM, particularly in the formation of macrocycles, is a significant challenge, often resulting in mixtures of E- and Z-isomers. Catalyst-controlled stereoselective RCM has been a major area of research, with the development of specific molybdenum and tungsten catalysts that can favor the formation of one isomer over the other in the synthesis of complex macrocyclic natural products. A dual olefin metathesis and ethenolysis approach has also been developed to selectively enrich macrocycles in either the E- or Z-olefin isomer.
Table 1: Examples of Ring-Opening and Ring-Closing Metathesis in Pyridine and Bipyridine Systems
| Reaction Type | Substrate Type | Catalyst | Product | Key Findings | Reference |
| ROMP | Pyridinonorbornenes | Ruthenium-based | Polypyridinonorbornenes | Living polymerization achieved through careful monomer design to mitigate catalyst inhibition by the pyridine nitrogen. | |
| RCM | Linear strands with terminal olefins and 2,2'-bipyridine units | Ruthenium-based | Macrocycles with multiple bipyridine moieties | Self-assembly into a double helix with Cu(I) ions facilitates the RCM reaction. | |
| RCM | Bis-allylamine derivatives | Grubbs and Hoveyda-Grubbs catalysts | 3-Pyrrolines and tetrahydropyridines | Robust catalysts enable efficient cyclization of electron-rich amine substrates. | |
| RCM followed by elimination | Diene precursors with a sulfinate group | Ruthenium-based | Substituted pyridines and pyridazines | Aromatization is achieved through elimination of a sulfinate group post-RCM. | |
| Stereoselective RCM | Diene precursors for macrocyclic peptides | Ruthenium-based | E- or Z-macrocyclic peptides | Catalyst and reaction conditions can control the stereoselectivity of the newly formed double bond. |
Regioselectivity and Stereochemical Control in Post-Synthetic Modifications
Post-synthetic modification of this compound offers a pathway to a diverse range of functionalized derivatives. The inherent electronic properties of the bipyridine system and the attached cyano group play a crucial role in directing the regioselectivity of these modifications. Furthermore, the potential for axial chirality in bipyridine systems introduces the element of stereochemical control.
Regioselective functionalization of the bipyridine core is well-documented. For instance, a rhodium(I)-catalyzed C3-alkenylation of a 2,2
Broader Academic Applications of 5 Pyridin 3 Yl Picolinonitrile As a Molecular Scaffold
Utility in the Synthesis of Complex Organic Molecules
The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and functional materials. nih.govnih.gov The presence of both a pyridine ring and a picolinonitrile moiety in 5-(Pyridin-3-yl)picolinonitrile offers multiple reaction sites for chemists to build molecular complexity. The nitrogen atom in the pyridine ring can act as a base or a nucleophile, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. smolecule.comacs.org
Recent synthetic strategies have highlighted the versatility of the pyridine core in constructing intricate molecular architectures. For instance, pyridine derivatives are key intermediates in the synthesis of various natural products and pharmaceuticals. nih.govyoutube.com The ability to functionalize the pyridine ring at different positions allows for the creation of a diverse library of compounds with potentially unique biological activities. rsc.orgacs.orgnih.gov
The synthesis of complex molecules often involves multi-step sequences, and starting materials that offer multiple points for diversification are highly sought after. orgsyn.org The this compound scaffold provides this advantage, allowing for the sequential or orthogonal introduction of different functional groups. This modularity is crucial for generating analogs of a lead compound in medicinal chemistry or for fine-tuning the properties of a material. acs.orgnih.gov
Development of Novel Ligands for Catalysis (e.g., Asymmetric Catalysis)
The development of new ligands is a cornerstone of progress in transition-metal catalysis. Pyridine-containing ligands have a long and successful history in this field, owing to their ability to coordinate with a wide range of metal centers and influence the catalytic activity and selectivity of the resulting complexes. nih.govmdpi.com The this compound framework serves as an excellent starting point for the design and synthesis of novel ligands for various catalytic applications, including the challenging field of asymmetric catalysis. nih.govdiva-portal.orgrsc.org
The nitrogen atoms of the two pyridine rings in this compound can act as a bidentate ligand, chelating to a metal center. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by introducing substituents on either of the pyridine rings. acs.orgnih.gov For example, the incorporation of chiral auxiliaries onto the ligand scaffold can lead to the development of catalysts for enantioselective transformations, which are of paramount importance in the synthesis of chiral drugs and other valuable molecules. nih.govrsc.org
The nitrile group in this compound can also be chemically modified to introduce other coordinating groups, further expanding the diversity of ligands that can be accessed from this scaffold. This versatility allows for the rational design of ligands with specific steric and electronic properties tailored for a particular catalytic reaction. rsc.org
Integration into Advanced Materials and Nanotechnology (e.g., Optical Materials, Molecular Devices)
The unique electronic and photophysical properties of pyridine-containing compounds make them attractive components for advanced materials and nanotechnology. smolecule.commdpi.comcam.ac.uk The extended π-system of this compound suggests its potential for applications in optical and electronic materials.
Optical Materials: Organic molecules with conjugated π-systems often exhibit interesting photophysical properties, such as fluorescence. mdpi.commdpi.com By modifying the structure of this compound, for instance by introducing electron-donating or electron-withdrawing groups, it is possible to tune its absorption and emission properties. mdpi.com This makes it a promising candidate for the development of new organic light-emitting diodes (OLEDs), fluorescent probes, and other optical materials. researchgate.netmoleculardevices.com
Molecular Devices: The concept of molecular-scale devices and machines is a fascinating area of nanotechnology. tcd.ienih.gov Molecules that can switch between two or more stable states in response to an external stimulus (e.g., light, pH) are the fundamental building blocks for such devices. tsinghua.edu.cn The bipyridyl nature of this compound, along with its potential for redox activity, makes it an interesting candidate for incorporation into molecular switches and other molecular electronic components. googleapis.com The ability to self-assemble into well-defined supramolecular structures is another key requirement for the bottom-up fabrication of nanoscale devices, and pyridine-based molecules have shown promise in this regard. nih.gov
Q & A
Q. Example Protocol :
React 6-(piperidin-4-yloxy)pyridin-3-yl derivatives with thioxo-spiro intermediates under basic conditions.
Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
Confirm purity (≥93%) using HPLC and structural validation via ¹H/¹³C NMR .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Ruthenium(III) chloride and NaIO₄ are used in oxidation steps to enhance regioselectivity .
- Temperature Control : Low-temperature reactions (-5°C to 20°C) minimize side reactions during coupling steps .
- Solvent Systems : Polar aprotic solvents (e.g., propionitrile) improve solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
